Selectivity: Entecavir vs. HIV-1 RT Activity Compared to CAdA and EFdA
Entecavir exhibits an approximately 1,400-fold selectivity window between HBV and HIV-1 polymerase inhibition, a profile that is not universally shared across structurally related nucleoside analogs. In a comparative study, the experimental compound CAdA (4′-C-cyano-2-amino-2′-deoxyadenosine) demonstrated equipotent activity against both HBV and HIV-1 (IC₅₀ = 0.4 nM for both viruses), whereas the HIV-1-targeted inhibitor EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine) showed 533-fold greater potency against HIV-1 (IC₅₀ = 0.3 nM) than against HBV (IC₅₀ = 160 nM) [1]. This differential selectivity stems from structural features of the HBV reverse transcriptase active site, specifically a shallower hydrophobic pocket that accommodates the cyclopentyl ring of entecavir triphosphate more efficiently than the HIV-1 RT pocket [2].
| Evidence Dimension | HBV vs. HIV-1 inhibitory selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | HBV IC₅₀ = 0.7 nM; HIV-1 IC₅₀ = 1,000 nM; Selectivity ratio = 1,429-fold |
| Comparator Or Baseline | CAdA: HBV IC₅₀ = 0.4 nM, HIV-1 IC₅₀ = 0.4 nM (1-fold selective); EFdA: HBV IC₅₀ = 160 nM, HIV-1 IC₅₀ = 0.3 nM (0.002-fold selective) |
| Quantified Difference | Entecavir is 1,429-fold more selective for HBV over HIV-1 compared to CAdA's non-selective profile and EFdA's HIV-1-preferring profile |
| Conditions | Cell-based antiviral assays using wild-type HBV and HIV-1; Huh-7 cells transfected with HBV-containing plasmids |
Why This Matters
For researchers investigating HBV-specific mechanisms or screening compounds in HIV-HBV co-infection models, entecavir's pronounced selectivity prevents confounding off-target HIV-1 effects that occur with dual-active analogs like CAdA.
- [1] Nakajima S, Watashi K, Ohashi H, et al. Development of Novel Agents Active against Hepatitis B Virus. NIH Grant ZIA-BC011486-04. 2016. View Source
- [2] Takamatsu Y, Tanaka Y, Kohgo S, et al. 4′-modified nucleoside analogs: Potent inhibitors active against entecavir-resistant hepatitis B virus. Sci Rep. 2015;5:15181. View Source
